molecular formula C17H21FN2O2S B2600201 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea CAS No. 2034587-14-7

1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

Cat. No.: B2600201
CAS No.: 2034587-14-7
M. Wt: 336.43
InChI Key: QFKOQELNHXHMRW-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a hydroxy-substituted pentyl chain, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.

    Coupling with Thiophene Derivative: The fluorobenzyl intermediate is then coupled with a thiophene derivative under specific conditions to form the desired thiophene-substituted intermediate.

    Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group at the desired position on the pentyl chain.

    Urea Formation: Finally, the urea moiety is introduced through a reaction with an appropriate isocyanate or carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the urea moiety produces primary amines.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It finds use in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group enhances binding affinity, while the hydroxy and thiophene moieties contribute to the compound’s overall bioactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(phenyl)pentyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.

    1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)butyl)urea: Similar structure but with a shorter butyl chain instead of a pentyl chain.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2S/c18-15-5-3-13(4-6-15)12-20-17(22)19-9-7-14(8-10-21)16-2-1-11-23-16/h1-6,11,14,21H,7-10,12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKOQELNHXHMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)NCC2=CC=C(C=C2)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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